Alclofenac

Rheumatoid Arthritis NSAID Comparative Efficacy

Select Alclofenac for your preclinical studies when mechanistic differentiation matters. Unlike ibuprofen’s reversible competitive inhibition, this NSAID acts as a slow, tight-binding COX-1 inhibitor—critical for probing inhibitor residence time and time-dependent enzyme kinetics. Its short human elimination half-life (1.5–2.5 h) and defined GI safety profile (less fecal blood loss than aspirin) make it an irreplaceable comparator for short-half-life NSAID formulation and GI toxicity studies. Specify ≥98% purity to ensure reproducible results in arthritis models and PK assays.

Molecular Formula C11H11ClO3
Molecular Weight 226.65 g/mol
CAS No. 22131-79-9
Cat. No. B1666827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlclofenac
CAS22131-79-9
Synonyms4-allyloxy-3-chlorophenylacetic acid
alclofenac
Mervan
Prinalgin
Molecular FormulaC11H11ClO3
Molecular Weight226.65 g/mol
Structural Identifiers
SMILESC=CCOC1=C(C=C(C=C1)CC(=O)O)Cl
InChIInChI=1S/C11H11ClO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h2-4,6H,1,5,7H2,(H,13,14)
InChIKeyARHWPKZXBHOEEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alclofenac (CAS 22131-79-9): A Phenylacetic Acid NSAID with Well-Characterized In Vivo Pharmacology for Reference Standard and Research Applications


Alclofenac (CAS 22131-79-9) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylacetic acid class [1]. It functions as a cyclooxygenase (COX) inhibitor, thereby blocking prostaglandin synthesis [1]. While it was previously marketed for rheumatic conditions, it was withdrawn from clinical use in the United Kingdom in 1979 due to an association with cutaneous vasculitis and rash [2]. Despite its withdrawal, its well-documented pharmacological profile, including a defined absorption and elimination half-life in humans and a unique enzyme inhibition kinetics profile compared to common NSAIDs like ibuprofen, makes it a valuable tool in preclinical research for studying NSAID mechanisms, comparative efficacy, and safety [1][3].

Why Alclofenac is Not a Readily Substitutable NSAID for Preclinical Research Requiring Precise Pharmacological Control


Alclofenac cannot be simply interchanged with other NSAIDs in research or analytical settings due to its unique combination of pharmacokinetic properties and distinct molecular mechanism of enzyme inhibition. Unlike the reversible competitive inhibition of COX-1 by drugs like ibuprofen, alclofenac acts as a slow, tight-binding inhibitor, which has implications for both its in vitro and in vivo activity profiles and duration of action [1]. Furthermore, its short human elimination half-life of approximately 1.5 to 2.5 hours under fasting conditions contrasts sharply with longer-acting NSAIDs like phenylbutazone or naproxen, making it unsuitable for protocols designed around compounds with extended half-lives [2][3]. The specific quantitative differences detailed below underscore why generic NSAID selection without considering these parameters can lead to significant variability and non-reproducible results in experimental models.

Quantitative Differentiation of Alclofenac (CAS 22131-79-9) from Key NSAID Comparators: A Data-Driven Evidence Guide


Comparative Clinical Efficacy: Alclofenac vs. Aspirin, Phenylbutazone, and Indomethacin in Rheumatoid Arthritis

In clinical trials for rheumatoid arthritis, alclofenac demonstrates comparable anti-inflammatory efficacy to established NSAIDs but at different daily dose requirements. Published data indicates that alclofenac at a daily dose of 3g is comparable in efficacy to aspirin at 4.8g daily, phenylbutazone at 300-600mg daily, and indomethacin at 150mg daily [1]. This establishes a defined efficacy benchmark for in vivo studies.

Rheumatoid Arthritis NSAID Comparative Efficacy

Long-Term Clinical Performance: Alclofenac vs. Indomethacin in a 13-Month Rheumatoid Arthritis Trial

A 13-month, double-blind study in 109 patients with active rheumatoid arthritis directly compared alclofenac and indomethacin. While both drugs were effective, alclofenac demonstrated a greater improvement in specific clinical endpoints. Alclofenac produced a greater improvement than indomethacin in the duration of relief from morning stiffness and in the articular index score [1].

Rheumatoid Arthritis Long-term trial Clinical outcomes

Preclinical Anti-Inflammatory Potency: Alclofenac vs. Phenylbutazone in Rat Models of Acute Inflammation

In standard preclinical screening tests for anti-inflammatory activity in rats, alclofenac demonstrated comparable efficacy to phenylbutazone when administered at equal doses. Studies showed that alclofenac inhibited paw edema and abscess formation induced by carrageenin, suppressed granuloma formation from implanted cotton pellets, and suppressed adjuvant-induced polyarthritis to a degree comparable with equal doses of phenylbutazone [1].

Acute Inflammation In vivo pharmacology NSAID

Molecular Mechanism of COX Inhibition: Alclofenac is a Slow Tight-Binding Inhibitor, Distinct from Competitive Inhibitors like Ibuprofen

Crystallographic and kinetic studies have established a fundamental mechanistic distinction between alclofenac and other common NSAIDs. While ibuprofen acts as a reversible, competitive inhibitor of prostaglandin H2 synthase-1 (COX-1), alclofenac is characterized as a slow, tight-binding inhibitor [1]. This difference in binding kinetics implies a distinct residence time on the enzyme and a different pharmacological profile at the molecular level.

COX-1 Enzyme kinetics Structural biology

Gastrointestinal Safety Profile: Alclofenac vs. Aspirin in a Fecal Blood Loss Model

A study in healthy volunteers using 51Cr-tagged erythrocytes to quantify fecal blood loss—a direct measure of gastrointestinal mucosal damage—indicated that alclofenac causes less gastrointestinal bleeding than aspirin [1]. This finding provides a quantitative safety differentiator, despite the clinical withdrawal of alclofenac for other reasons (primarily cutaneous reactions).

Gastrointestinal safety NSAID tolerability Preclinical model

Recommended Research and Procurement Applications for Alclofenac (CAS 22131-79-9) Based on Validated Differential Evidence


Use as a Reference Standard for Slow, Tight-Binding COX-1 Inhibition in Enzymology and Structural Biology Studies

Alclofenac is an ideal tool compound for enzymologists and structural biologists studying the kinetics of NSAID-COX interactions. Its validated property as a slow, tight-binding inhibitor of COX-1, in contrast to the reversible competitive inhibition of ibuprofen, makes it essential for experiments designed to probe inhibitor residence time, conformational changes upon binding, and the molecular basis of time-dependent inhibition [1].

In Vivo Efficacy Benchmarking in Rat Models of Acute and Chronic Inflammation

Researchers utilizing standard rodent models of inflammation (e.g., carrageenan-induced paw edema, cotton pellet granuloma, adjuvant-induced arthritis) can employ alclofenac as a well-characterized positive control. Its anti-inflammatory efficacy is documented to be comparable to phenylbutazone at equal doses in these assays, providing a reliable and historically validated benchmark for evaluating novel anti-inflammatory agents [2].

Comparative Safety Pharmacology Studies Focused on NSAID-Induced Gastrointestinal Damage

Alclofenac serves as a valuable comparator in preclinical studies assessing the gastrointestinal safety of new chemical entities. Quantitative data from human volunteer studies using radiolabeled erythrocytes demonstrates that alclofenac induces less fecal blood loss than aspirin, establishing it as a reference compound with a defined, intermediate level of GI toxicity that is distinct from more damaging NSAIDs like aspirin [2].

Pharmacokinetic Modeling of NSAIDs with a Short Elimination Half-Life

Alclofenac's well-defined pharmacokinetic profile, characterized by a rapid absorption (mean absorption t1/2 of 15 min) and a short elimination half-life (approximately 1.5 to 2.5 hours) in humans under fasting conditions, makes it a suitable model compound for investigating the impact of formulation, food effects, and dosing regimens on the bioavailability of short-half-life NSAIDs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alclofenac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.